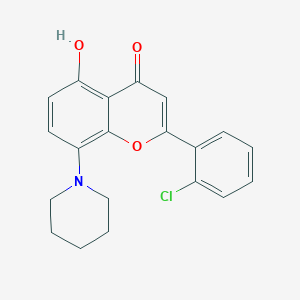
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a piperidinyl group attached to a chromenone core. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chalcone intermediate, followed by cyclization and functional group modifications to introduce the piperidinyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of phase-transfer catalysts can be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields a secondary alcohol .
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one: shares structural similarities with other chromenone derivatives, such as flavonoids and coumarins.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
920006-47-9 |
|---|---|
Formule moléculaire |
C20H18ClNO3 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one |
InChI |
InChI=1S/C20H18ClNO3/c21-14-7-3-2-6-13(14)18-12-17(24)19-16(23)9-8-15(20(19)25-18)22-10-4-1-5-11-22/h2-3,6-9,12,23H,1,4-5,10-11H2 |
Clé InChI |
AXLYQAAAYKYUEO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C3C(=C(C=C2)O)C(=O)C=C(O3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
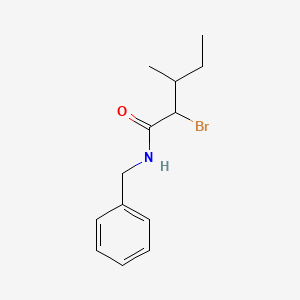
![Methyl 2-[(propan-2-yl)amino]heptanoate](/img/structure/B12614671.png)
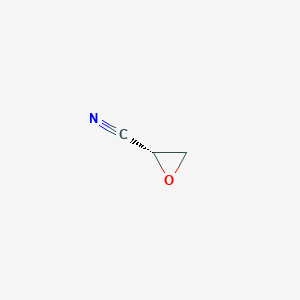
![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)


![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
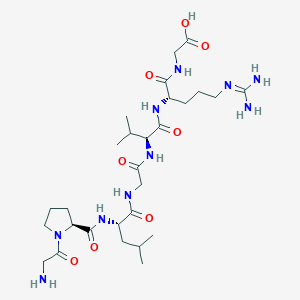
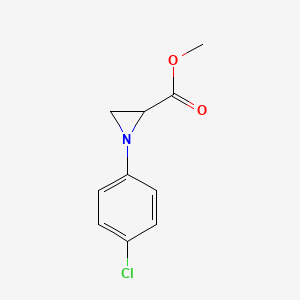

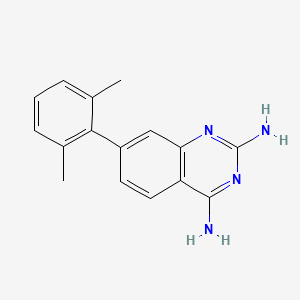
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)
